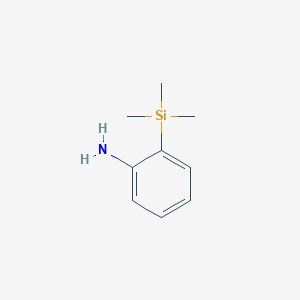
2-Trimethylsilanylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trimethylsilanylaniline, also known as Benzenamine, 2-(trimethylsilyl)-, is an organic compound with the molecular formula C9H15NSi and a molecular weight of 165.31 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to the aniline ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Trimethylsilanylaniline can be synthesized through various methods. One common approach involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction typically requires a palladium catalyst, a base, and specific reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Trimethylsilanylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
2-Trimethylsilanylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound’s unique properties make it useful in biochemical studies and as a reagent in various biological assays.
Medicine: Research into potential pharmaceutical applications is ongoing, exploring its use in drug development and therapeutic interventions.
Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Trimethylsilanylaniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 2-[(Trimethylsilyl)ethynyl]aniline
- 2-Trimethylsilylethynylphenylamine
- 4,5-Difluoro-2-trimethylsilanylethynyl-phenylamine
Comparison: Compared to similar compounds, 2-Trimethylsilanylaniline stands out due to its unique combination of the trimethylsilyl group and aniline ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. The presence of the trimethylsilyl group can enhance stability, reactivity, and overall performance in various chemical reactions.
Propriétés
Numéro CAS |
57792-17-3 |
|---|---|
Formule moléculaire |
C9H15NSi |
Poids moléculaire |
165.31 g/mol |
Nom IUPAC |
2-trimethylsilylaniline |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3 |
Clé InChI |
RHLITNIJIBAVSN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
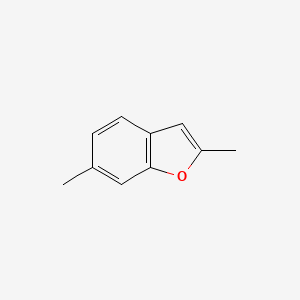
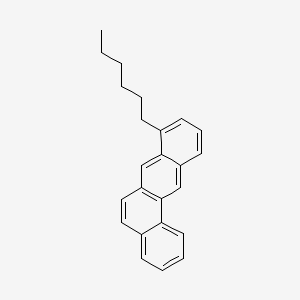
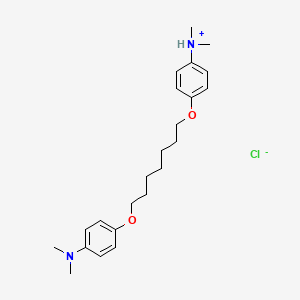
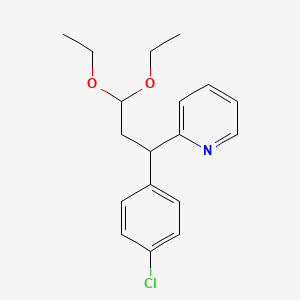

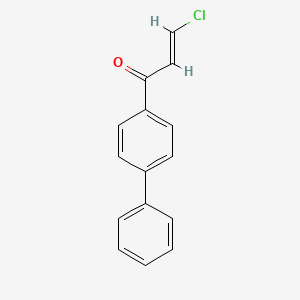
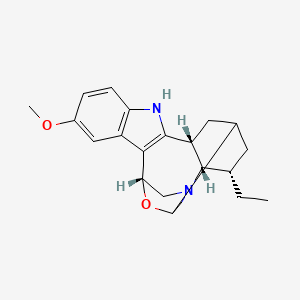
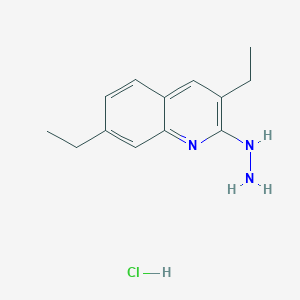
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)

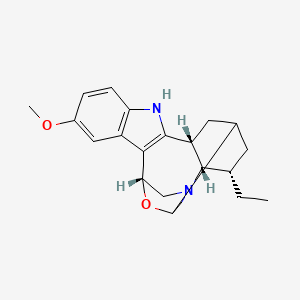
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)
